Azalamellarin N

EGFR Kinase Inhibition Non-Small Cell Lung Cancer

Azalamellarin N (AZL-N, CAS 1809535-57-6) is a synthetic hexacyclic pyrrole alkaloid, specifically a lactam congener of the marine natural product lamellarin N. This structural modification—replacing a lactone oxygen with a lactam nitrogen—introduces a key hydrogen-bonding donor that alters molecular recognition.

Molecular Formula C28H22N2O7
Molecular Weight 498.5 g/mol
Cat. No. B12383977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzalamellarin N
Molecular FormulaC28H22N2O7
Molecular Weight498.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=C3C4=CC(=C(C=C4C=CN3C5=C2C6=CC(=C(C=C6NC5=O)O)OC)O)OC)O
InChIInChI=1S/C28H22N2O7/c1-35-21-5-4-14(9-18(21)31)24-25-16-11-23(37-3)20(33)12-17(16)29-28(34)27(25)30-7-6-13-8-19(32)22(36-2)10-15(13)26(24)30/h4-12,31-33H,1-3H3,(H,29,34)
InChIKeyNZFSEFXZZPPHMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Azalamellarin N: A Synthetic Lactam Congener of Lamellarin N for Targeted Kinase and Pyroptosis Research


Azalamellarin N (AZL-N, CAS 1809535-57-6) is a synthetic hexacyclic pyrrole alkaloid, specifically a lactam congener of the marine natural product lamellarin N [1]. This structural modification—replacing a lactone oxygen with a lactam nitrogen—introduces a key hydrogen-bonding donor that alters molecular recognition [2]. Azalamellarin N has been identified as a potent, non-covalent inhibitor of the drug-resistant EGFR T790M/L858R mutant kinase (IC50 = 1.7 nM) [3] and as a stimulus-selective inhibitor of pyroptosis, targeting upstream regulators of NLRP3 inflammasome activation rather than the inflammasome components themselves [4].

Why Generic Substitution of Azalamellarin N with Lamellarins or Other Kinase Inhibitors Is Not Supported by Evidence


Azalamellarin N cannot be freely substituted with its natural product progenitor lamellarin N or with other kinase inhibitors due to three quantifiable differentiators. First, in vitro kinase assays demonstrate that azalamellarin analogues exhibit inhibitory activities that are higher than those of the corresponding lamellarins [1]. Second, Azalamellarin N shows stimulus-dependent inhibition of pyroptosis—strongly inhibiting nigericin- and ATP-induced pyroptosis while only weakly affecting R837-induced pyroptosis—a profile distinct from the pan-NLRP3 inhibitor MCC950, which inhibits consistently across all stimuli [2]. Third, the lactam-to-lactone substitution introduces a hydrogen-bond donor that alters target binding geometry, contributing to the observed selectivity against the EGFR T790M/L858R mutant versus wild-type EGFR (1.7 nM vs. 4.6 nM) [3]. These differences are not captured by simple structural similarity metrics and have direct consequences for experimental outcomes.

Quantitative Comparative Evidence for Azalamellarin N Versus Closest Analogs


EGFR T790M/L858R Mutant Kinase Inhibition: Azalamellarin N Analogue vs. Lamellarin N Analogue

An in vitro tyrosine kinase assay demonstrated that the inhibitory activities of synthetic azalamellarin analogues were higher than those of the corresponding lamellarins [1]. The most potent A-ring-modified azalamellarin N analogue exhibited an IC50 of 1.7 nM against the EGFR T790M/L858R mutant and 4.6 nM against wild-type EGFR, while the most promising lamellarin N analogue (compound 14f) showed an IC50 of 8.9 nM against the T790M/L858R mutant and 31.8 nM against wild-type EGFR [2].

EGFR Kinase Inhibition Non-Small Cell Lung Cancer Drug Resistance

Pyroptosis Inhibition Selectivity: Azalamellarin N vs. MCC950 (NLRP3 Inhibitor)

Azalamellarin N exhibits stimulus-selective inhibition of pyroptosis, strongly inhibiting pyroptosis induced by extracellular ATP or nigericin while showing only weak inhibition against R837-induced pyroptosis [1]. In contrast, the well-established NLRP3 inhibitor MCC950 consistently inhibits pyroptosis irrespective of the type of stimulus [2]. This differential activity profile is attributed to Azalamellarin N targeting upstream protein kinase(s) rather than directly binding NLRP3 inflammasome components [3].

Pyroptosis NLRP3 Inflammasome Inflammation Cell Death

Cytotoxicity Profile: Azalamellarin N vs. Parent Lamellarin Analogues

In a panel of cancer cell lines (HuCCA-1, A-549, HepG2, and MOLT-3), azalamellarins exhibited IC50 values in the micromolar range, comparable to their parent lamellarin analogues [1]. Notably, azalamellarin D maintained submicromolar activity against these cell lines despite having reduced potency compared to lamellarin D [2]. This demonstrates that the lactam-for-lactone substitution in azalamellarins preserves the antiproliferative phenotype while altering target engagement profiles.

Cytotoxicity Cancer Cell Lines Antiproliferative SAR

Mitochondrial Stress Response Induction: Azalamellarins vs. Lamellarins

Both lamellarins and their lactam-containing analogs, azalamellarins, activate intrinsic apoptosis and induce mitochondrial stress responses in HeLa cervical cancer cells at concentrations up to 5 μM [1]. Treatment with these compounds resulted in shifted Opa1 isoform abundance, disturbed mitochondrial morphology, and dissipated membrane potential, leading to PINK1 accumulation and LC3-II elevation as molecular signatures of mitophagy [2]. This indicates that the azalamellarin scaffold retains the mitochondrial-targeting properties of the natural lamellarin core.

Mitochondria Apoptosis Autophagy Mitophagy Cancer

Synthetic Accessibility: Divergent Total Synthesis of Azalamellarins D and N

A divergent total synthesis of both azalamellarins D and N has been achieved via a common pentacyclic 14-bromo-8,9-dihydrobenzo[7,8]indolizino[3,2-c]quinolin-6(5H)-one intermediate [1]. This synthetic strategy leverages Suzuki-Miyaura cross-coupling and intramolecular direct arylation as key transformations, enabling efficient access to multiple lactam congeners from a shared advanced intermediate . The divergent approach contrasts with the typically linear, target-specific syntheses required for many natural lamellarins.

Total Synthesis Divergent Synthesis Lactam Congeners Marine Alkaloids

Evidence-Backed Application Scenarios for Procuring Azalamellarin N


Development of Next-Generation EGFR-TKIs Targeting T790M/L858R Drug-Resistant NSCLC

Azalamellarin N and its A-ring-modified analogues represent a validated chemical starting point for non-covalent EGFR inhibitors with demonstrated ~5-fold potency advantage over corresponding lamellarin N analogues against the T790M/L858R mutant (1.7 nM vs. 8.9 nM IC50) [1]. The non-covalent binding mechanism, mediated by hydrogen bonding between the lactam NH and a methionine residue, offers an alternative approach to covalent inhibitors that may circumvent acquired resistance mechanisms [2]. Procurement of Azalamellarin N enables medicinal chemistry efforts to optimize this scaffold for improved selectivity, pharmacokinetic properties, and in vivo efficacy in NSCLC models.

Dissecting Stimulus-Specific NLRP3 Inflammasome Activation Pathways

Azalamellarin N provides a unique chemical biology tool for investigating the differential regulation of pyroptosis in response to distinct inflammatory stimuli. Unlike MCC950, which uniformly inhibits NLRP3 inflammasome activation across all agonists, Azalamellarin N strongly inhibits nigericin- and ATP-induced pyroptosis while sparing R837-induced responses [1]. This stimulus-selective profile indicates that Azalamellarin N targets upstream protein kinase(s) rather than the NLRP3 inflammasome itself [2]. Researchers studying inflammatory diseases with specific etiologies (e.g., ATP release in tissue injury versus TLR7/8 activation in viral responses) can use Azalamellarin N to probe pathway-specific regulatory nodes that are masked by pan-NLRP3 inhibitors.

Investigating the Interplay Between Kinase Inhibition, Mitochondrial Dysfunction, and Mitophagy

Azalamellarin N combines potent kinase inhibitory activity (EGFR T790M/L858R IC50 = 1.7 nM) [1] with the conserved mitochondrial stress-induction properties of the lamellarin/azalamellarin scaffold [2]. Treatment with azalamellarins at concentrations up to 5 μM induces mitochondrial membrane potential dissipation, Opa1 isoform shifts, and mitophagy markers (PINK1, LC3-II) [3]. This dual activity profile enables studies examining how specific kinase inhibition modulates mitochondrial quality control pathways, autophagy flux, and the balance between apoptosis and mitophagy in cancer cells. The compound is particularly suited for experiments in cervical cancer (HeLa) and other models where both EGFR signaling and mitochondrial dynamics are relevant.

Structure-Activity Relationship Studies on the Hexacyclic Pyrrole Alkaloid Scaffold

The established divergent total synthesis of azalamellarins D and N from a common pentacyclic intermediate [1] provides a practical entry point for SAR campaigns. Azalamellarin N serves as a reference standard for evaluating A-ring modifications that modulate kinase selectivity, cellular potency, and physicochemical properties [2]. The lactam functionality introduces a unique hydrogen-bond donor that can be exploited for target engagement optimization. Procurement of the parent Azalamellarin N compound is essential for establishing baseline activity in SAR series and for use as an analytical reference standard in synthetic chemistry and quality control applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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